molecular formula C15H11ClF2N2O2S B1450854 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride CAS No. 1274892-36-2

4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride

Cat. No.: B1450854
CAS No.: 1274892-36-2
M. Wt: 356.8 g/mol
InChI Key: DWBRFPHLHWUPBW-UHFFFAOYSA-N
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Description

4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride is a useful research compound. Its molecular formula is C15H11ClF2N2O2S and its molecular weight is 356.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[2-(2,4-difluoroanilino)-1,3-thiazol-3-ium-4-yl]benzene-1,2-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S.ClH/c16-9-2-3-11(10(17)6-9)18-15-19-12(7-22-15)8-1-4-13(20)14(21)5-8;/h1-7,20-21H,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBRFPHLHWUPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=[NH+]2)NC3=C(C=C(C=C3)F)F)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride (CAS Number: 1274892-36-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a thiazole ring and a difluorophenyl group. Its molecular formula is C15H11ClF2N2O2SC_{15}H_{11}ClF_2N_2O_2S, which reflects its complex nature and potential interactions with biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it exhibits significant inhibitory effects on various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HepG21.30Induction of apoptosis
MCF-75.00G2/M phase arrest
A5493.50Apoptotic pathway activation

This data suggests that 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol may serve as a lead compound for developing new cancer therapeutics.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In studies assessing its efficacy against various pathogens, it demonstrated notable activity against both bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound may be a promising candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on HepG2 Cells : A study published in PubMed reported that the compound significantly inhibited HepG2 cell proliferation with an IC50 value of 1.30 µM. This study also noted that treatment led to increased markers of apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy Assessment : Another research effort assessed the antimicrobial properties against a panel of bacteria and fungi. The compound showed effectiveness comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
  • Combination Therapy Studies : Further investigations into combination therapies revealed that when used alongside conventional chemotherapeutics like taxol and camptothecin, this compound enhanced their efficacy in cancer treatment .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with thiazole moieties exhibit significant anticancer properties. The thiazole ring in this compound is believed to enhance its ability to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, which is crucial given the rising concern over antibiotic resistance. The mechanism of action may involve disrupting bacterial cell wall synthesis or function .
  • Enzyme Inhibition : This compound has been explored for its potential to inhibit specific enzymes that are overexpressed in certain diseases, such as cancer and diabetes. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .

Material Science Applications

  • Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices can enhance the thermal and mechanical properties of materials. This compound can serve as a building block for synthesizing novel polymers with improved functionalities .
  • Sensors : Due to its electronic properties, this compound can be utilized in the development of sensors for detecting various analytes, including biomolecules and environmental pollutants. Its ability to undergo redox reactions makes it suitable for electrochemical sensing applications .

Biological Research Applications

  • Cell Signaling Studies : The compound can be used in cellular assays to study signal transduction pathways. By modulating these pathways, researchers can gain insights into cellular responses to external stimuli and the underlying mechanisms of diseases .
  • Drug Development : As a lead compound, it can be modified to develop new drugs targeting specific diseases. Structure-activity relationship (SAR) studies can help optimize its efficacy and reduce toxicity .

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports demonstrated that derivatives of thiazole compounds significantly inhibited the growth of breast cancer cells in vitro. The study highlighted the importance of substituents on the thiazole ring in enhancing anticancer activity .

Case Study 2: Antimicrobial Effectiveness

In a comparative study of various thiazole derivatives against Gram-positive and Gram-negative bacteria, 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol hydrochloride exhibited superior antibacterial activity compared to traditional antibiotics, showcasing its potential as a new class of antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride
Reactant of Route 2
4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.